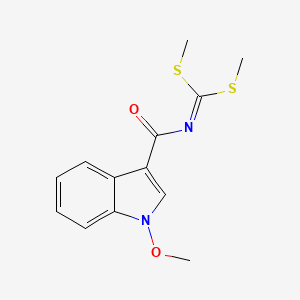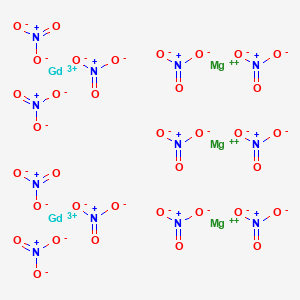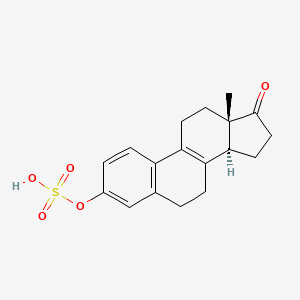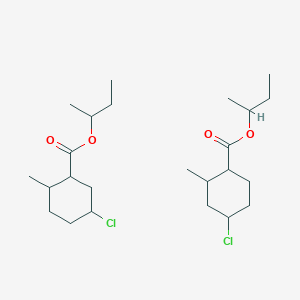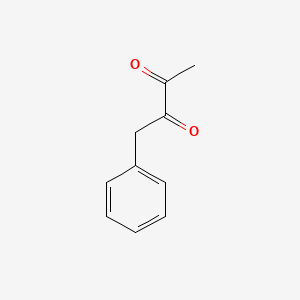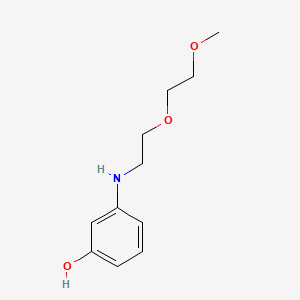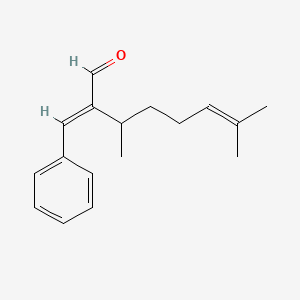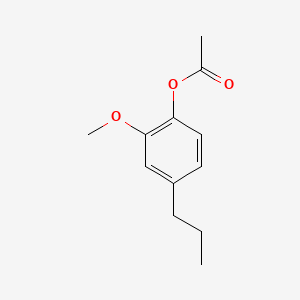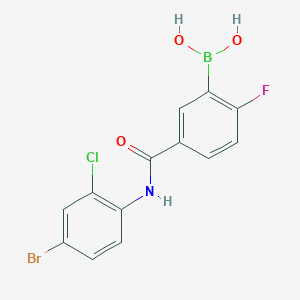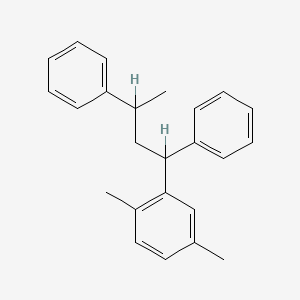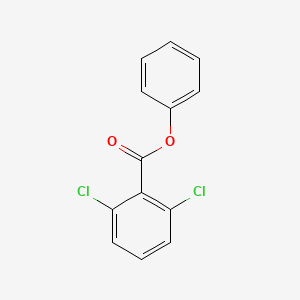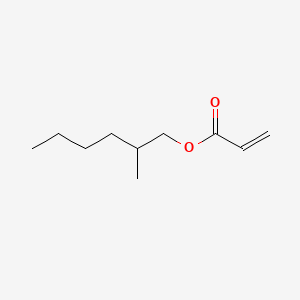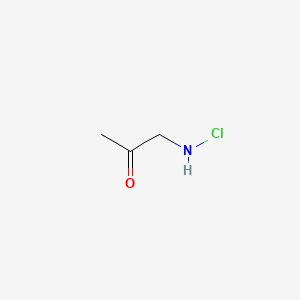
1-(Chloroamino)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroamino)acetone is an organic compound with the molecular formula C3H6ClNO. It is a colorless liquid that is primarily used in chemical research and industrial applications. The compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloroamino)acetone can be synthesized through the reaction of chloroacetone with ammonia. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CH}_3\text{COCH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{NH}_2\text{Cl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroamino)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines, alcohols.
Substitution: Azides, cyanides.
Scientific Research Applications
1-(Chloroamino)acetone is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Chloroamino)acetone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Chloroacetone: Similar in structure but lacks the amino group.
Aminoacetone: Similar but lacks the chloro group.
Chloroacetamide: Contains a chloro group and an amide functional group.
Uniqueness: 1-(Chloroamino)acetone is unique due to the presence of both chloro and amino functional groups, which provide it with distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it valuable in research and industrial applications.
Properties
CAS No. |
71501-36-5 |
|---|---|
Molecular Formula |
C3H6ClNO |
Molecular Weight |
107.54 g/mol |
IUPAC Name |
1-(chloroamino)propan-2-one |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)2-5-4/h5H,2H2,1H3 |
InChI Key |
ZKOVFYBOFORKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


